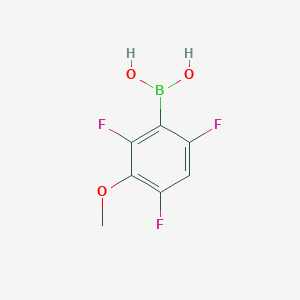

3-Methoxy-2,4,6-trifluorophenylboronic acid

Vue d'ensemble

Description

3-Methoxy-2,4,6-trifluorophenylboronic acid is an organoboron compound with the molecular formula C7H6BF3O3 and a molecular weight of 205.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a trifluoromethoxy-substituted phenyl ring. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,4,6-trifluorophenylboronic acid typically involves the reaction of 3-methoxy-2,4,6-trifluorophenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed in the presence of a palladium catalyst, a base, and a suitable solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions with aryl halides. Key findings include:

Reactivity Trends

-

Transmetalation Efficiency : Fluorine substituents at ortho/para positions enhance transmetalation rates. For example, trifluorophenylboronic acids react ~150× faster than phenylboronic acid in Suzuki couplings .

-

Deboronation Challenges : The trifluoromethyl groups increase deboronation rates under basic conditions. For 2,3,6-trifluorophenylboronic acid, deboronation dominated over coupling in reactions with 4-chloroacetophenone .

Comparative Performance

Mechanistic Insight :

The methoxy group stabilizes intermediates via resonance, countering the destabilizing effect of fluorine substituents. This balance allows successful coupling with aryl chlorides at mild temperatures (e.g., 40°C) .

Key Observations

-

Electronic Effects : The electron-withdrawing trifluoromethyl groups increase electrophilicity at the boron center, accelerating imine activation .

-

Steric Influence : The methoxy group at the 3-position reduces steric hindrance compared to bulkier alkoxy substituents, enabling broader substrate compatibility .

Catalytic Amidation Reactions

This boronic acid acts as a catalyst in direct amidation, leveraging its Lewis acidity.

Catalytic Cycle

-

Boronate Formation : Coordination of carboxylic acid and amine to boron.

-

Dehydration : Formation of a tetrahedral intermediate.

Limitation : Strong coordinating amines (e.g., 2-aminopyridine) form inhibitory boroxine complexes, reducing catalytic efficiency .

Comparative Stability Studies

Stability under basic conditions was evaluated via competition experiments:

| Condition (0.5 M K₃PO₄, THF) | Half-Life (3-Methoxy-2,4,6-trifluoro) | Half-Life (2,4,6-Trifluoro) |

|---|---|---|

| 25°C | 12 h | 2 h |

| 40°C | 4 h | 0.5 h |

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions

3-M-TFBA is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between arylboronic acids and aryl halides or triflates. The trifluoro group significantly influences the reactivity and regioselectivity of these reactions, making 3-M-TFBA an essential intermediate in the synthesis of complex organic molecules.

Table 1: Comparison of Reactivity in Cross-Coupling Reactions

| Compound Name | Structure Features | Reactivity Level |

|---|---|---|

| 3-Methoxy-2,4,6-trifluorophenylboronic acid | Methoxy & trifluoro groups | High |

| 2,4,6-Trifluorophenylboronic acid | Trifluoro group only | Moderate |

| 3-Methoxyphenylboronic acid | No fluorine substituents | Low |

Medicinal Chemistry

Enzyme Inhibition

The boronic acid moiety of 3-M-TFBA allows for reversible covalent bonding with biomolecules containing cis-diols. This property is particularly useful in designing enzyme inhibitors. Research indicates that derivatives of 3-M-TFBA can inhibit kinases involved in cell signaling pathways, presenting potential therapeutic applications for cancer treatment .

Case Study: Kinase Inhibition

A study demonstrated that a derivative of 3-M-TFBA effectively inhibited a specific kinase associated with tumor growth. The compound was shown to bind selectively to the enzyme's active site, leading to reduced cell proliferation in vitro. This highlights the potential of 3-M-TFBA derivatives as targeted cancer therapeutics.

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds related to 3-M-TFBA. A study on structurally similar phenylboronic acids revealed moderate antifungal activity against Candida albicans and Aspergillus niger. The presence of fluorine atoms enhances the acidity and binding affinity to biological targets, which may contribute to their antimicrobial efficacy .

Table 2: Antimicrobial Activity Comparison

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | Moderate |

| Other phenylboronic acids | Aspergillus niger | Lower MIC than AN2690 |

Potential Applications in Organic Electronics

Recent studies suggest that 3-M-TFBA could be utilized in designing novel organic semiconductors for organic field-effect transistors (OFETs). Its electronic properties make it suitable for applications in electronic devices, potentially enhancing performance due to its high electron-withdrawing ability.

Mécanisme D'action

The mechanism of action of 3-Methoxy-2,4,6-trifluorophenylboronic acid involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors and other bioactive compounds .

Comparaison Avec Des Composés Similaires

3-Methoxy-2,4,6-trifluorophenylboronic acid can be compared with other trifluorophenylboronic acids, such as:

2,4,6-Trifluorophenylboronic acid: Lacks the methoxy group, which can affect its reactivity and applications.

3,4,5-Trifluorophenylboronic acid: Has a different substitution pattern, leading to variations in chemical behavior and uses.

4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity

The unique combination of the methoxy and trifluoromethyl groups in this compound imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Activité Biologique

3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS: 849062-08-4) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H6BF3O3

- Molecular Weight : 205.9 g/mol

- Purity : Typically ≥96%

This compound is characterized by the presence of three fluorine atoms and a methoxy group on the phenyl ring, which significantly influences its reactivity and biological properties.

1. Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and other enzymes through the formation of reversible covalent bonds with the active site serine residue. This mechanism is particularly relevant in the context of metabolic disorders:

- Hormone-sensitive lipase inhibition : Studies have shown that boronic acids can inhibit hormone-sensitive lipase (HSL), a key enzyme in lipid metabolism. This inhibition can potentially be leveraged for treating conditions such as obesity and type 2 diabetes .

2. Catalytic Activity

This compound has been utilized as a catalyst in various organic reactions, including the Petasis reaction. This reaction involves the coupling of amines with carbonyl compounds in the presence of boronic acids, leading to the formation of β-amino carbonyl compounds .

1. Antidiabetic Potential

Research indicates that boronic acids may play a role in managing insulin resistance and related metabolic disorders. The compound has been explored for its potential to improve glycemic control and lipid profiles in diabetic models .

Case Studies

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of boronic acids:

- Fluorination Effects : The introduction of trifluoromethyl groups has been linked to increased lipophilicity and improved binding affinity to target proteins.

- Catalytic Efficiency : The compound's catalytic properties have been exploited in various organic transformations, showcasing its potential as a versatile reagent in drug development .

Propriétés

IUPAC Name |

(2,4,6-trifluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDORBPOVXUMTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584621 | |

| Record name | (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-08-4 | |

| Record name | B-(2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.